Propyl formate
Overview
Description
Synthesis Analysis
The synthesis of propyl formate involves various chemical reactions, with one notable method being its formation through the photolysis of n-propyl formate in the presence of NO2, O2, and Cl2. This process leads to the creation of peroxy formyl propyl nitrate among other products. The method demonstrates the complexity and the specific conditions required for synthesizing propyl formate derivatives (Vila, Argüello, & Malanca, 2016).
Molecular Structure Analysis
Investigations into the molecular structure of propyl formate and related compounds reveal a fascinating array of interactions and conformations. For instance, the study of ultrasonic relaxation and cis-trans isomerization in propyl formate has provided insights into its molecular parameters, indicating significant structural dynamics (Mirzaev, Khabibullaev, Kononenko, & Saidov, 2000).
Chemical Reactions and Properties
Propyl formate undergoes various chemical reactions, highlighting its reactivity and the formation of complex molecules. The study of radicals derived from n-propyl formate using the TiCl3-H2O2 method has successfully characterized the radicals formed, shedding light on its chemical behavior and potential applications (Smith & Karukstis, 1980).
Physical Properties Analysis
The density and viscosity of propyl formate mixed with aromatic hydrocarbons have been measured, offering valuable data on its physical interactions and behavior under different temperature conditions. This information is crucial for applications requiring specific physical properties (Rathnam, Jain, Mankumare, & Kumar, 2010).
Chemical Properties Analysis
The chemical properties of propyl formate, such as its reactivity with other compounds and its role in synthesis reactions, are of significant interest. For example, the palladium-catalyzed carbonylation of aryl and vinyl halides with phenyl formate demonstrates propyl formate's utility in synthesizing complex molecules without using external carbon monoxide, showcasing its versatility and efficiency in organic synthesis (Ueda, Konishi, & Manabe, 2012).
Scientific Research Applications
Ultrasonic Relaxation and Cis-Trans Isomerization : Studies on propyl formate have revealed its ultrasonic attenuation properties and molecular parameters, including the activation enthalpy and the enthalpy difference between trans- and cis-isomers. These findings are significant for understanding molecular dynamics and behavior at different temperatures (Mirzaev et al., 2000).
Conformational Change Profile : Further research in ultrasonic absorption spectra of propyl formate has led to insights into its unimolecular reaction and conformational changes in the liquid state. These studies contribute to the understanding of molecular behavior under different conditions (Kalampounias, 2020).
Metabolite Quantitation in Human Blood Serum : Propyl formate has been evaluated as a standard for quantitating serum metabolites in proton magnetic resonance spectroscopy. This highlights its potential application in biochemical assays and medical diagnostics (Kriat et al., 1992).
Photo-Oxidation Products : The photo-oxidation of propyl formate, particularly in the presence of NO2, has been studied, leading to the identification of various products including nitrates and peroxynitrates. This research is relevant to atmospheric chemistry and environmental studies (Vila et al., 2016).
Interstellar Chemistry : Propyl formate has been detected in star-forming regions like Sagittarius B2(N), indicating its presence in interstellar chemistry and contributing to our understanding of molecular complexity in space (Belloche et al., 2009).
Metastable Dissociations and McLafferty Rearrangement : Studies on propyl formate radical cations have explored their dissociation properties, contributing to the knowledge of ionization and fragmentation processes in mass spectrometry (Zha et al., 1990).
Safety And Hazards
properties
IUPAC Name |
propyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-6-4-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNNIILCVOLYIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Record name | N-PROPYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1398 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059391 | |
Record name | Formic acid, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyl formate appears as a clear colorless liquid with a pleasant odor. Slightly soluble in water and less dense than water. Hence floats on water. Vapors are heavier than air., Colorless liquid with a pleasant odor; [Merck Index], Liquid, colourless to pale yellow liquid with a characteristic fruity, rum-plum odour | |
Record name | N-PROPYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1398 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propyl formate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16965 | |
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Record name | Propyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040253 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Propyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/634/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
80.00 to 82.00 °C. @ 760.00 mm Hg | |
Record name | Propyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040253 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Flash Point |
27 °F (NFPA, 2010) | |
Record name | N-PROPYL FORMATE | |
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URL | https://cameochemicals.noaa.gov/chemical/1398 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
22 mg/mL at 22 °C, miscible with alcohol, ether, most organic solvents; soluble in 1 ml in 45 ml water | |
Record name | Propyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040253 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Propyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/634/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.895-0.905 | |
Record name | Propyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/634/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
82.6 [mmHg] | |
Record name | Propyl formate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16965 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Propyl formate | |
CAS RN |
110-74-7 | |
Record name | N-PROPYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1398 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propyl formate | |
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Record name | Propyl formate | |
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Record name | Formic acid, propyl ester | |
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Record name | Formic acid, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059391 | |
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Record name | Propyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.454 | |
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Record name | PROPYL FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO1ARV6GTW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Propyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040253 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-92.9 °C | |
Record name | Propyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040253 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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